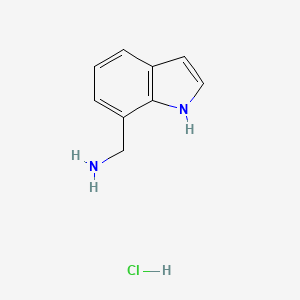

(1H-indol-7-yl)methanamine hydrochloride

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. semanticscholar.org This prevalence is due to the indole ring's ability to participate in various biological interactions. Tryptophan, an essential amino acid, features an indole side chain, making it a fundamental component of proteins and a precursor to important biomolecules like the neurotransmitter serotonin.

The chemical reactivity of the indole nucleus allows for functionalization at several positions, enabling the synthesis of diverse derivatives with a wide array of pharmacological activities. Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position. The development of new synthetic methodologies for constructing and modifying the indole ring remains an active area of chemical research.

Overview of Aminomethylindoles as Key Structural Elements

Aminomethylindoles are a class of compounds where an aminomethyl group (-CH₂NH₂) is attached to the indole ring. This structural motif is present in numerous biologically active alkaloids and serves as a crucial intermediate in the synthesis of complex molecules. For instance, the aminomethyl moiety is a key feature in phytoalexins like brassinin (B1667508) and cyclobrassinin, which are compounds produced by plants in response to stress and have shown potential antitumor activity. semanticscholar.org The versatility of the aminomethyl group, which can undergo a variety of chemical transformations, makes these compounds valuable building blocks for creating larger, more complex molecular architectures, including bis-indoles. semanticscholar.org

Structural Characteristics and Chemical Importance of (1H-indol-7-yl)methanamine (7-Aminomethylindole)

(1H-indol-7-yl)methanamine features the aminomethyl substituent at the C7 position of the indole ring. This specific substitution pattern is less common than C3 substitution but is of significant chemical importance. The primary amino group provides a reactive site for the formation of amides, imines, and amines, making 7-aminomethylindole a useful precursor for synthesizing a range of derivatives. semanticscholar.org

One of the key applications of 7-aminomethylindole is in the construction of 7,7'-linked bis-indoles. semanticscholar.org These are molecules where two indole units are connected at their respective C7 positions through various linker groups. The synthesis of such compounds is facilitated by the reactivity of the aminomethyl group, which can be coupled with other molecules, such as acyl chlorides or aldehydes, to form these larger structures. semanticscholar.org Spectroscopic analysis, including infrared and nuclear magnetic resonance (NMR) spectroscopy, is used to confirm the structure of 7-aminomethylindole and its derivatives. For example, the infrared spectrum of 7-aminomethylindole shows characteristic absorptions for the primary amino group. semanticscholar.org

Research Context and Scope Pertaining to (1H-indol-7-yl)methanamine Hydrochloride

(1H-indol-7-yl)methanamine is often prepared and used in its hydrochloride salt form. The formation of a hydrochloride salt increases the compound's stability and solubility in certain solvents, which is advantageous for its storage and use in chemical reactions. The research surrounding this compound is primarily focused on its application as a synthetic intermediate.

The scope of its use involves leveraging the reactivity of the 7-aminomethyl group to create novel and diverse chemical entities. For example, it can be reacted with indole-7-carbaldehyde to form an imine-linked bis-indole, which can then be further modified, such as by reduction to the corresponding amine-linked bis-indole. semanticscholar.org This synthetic flexibility allows for the creation of libraries of new compounds that can be screened for potential biological activities. The development of synthetic routes utilizing activated indoles, such as 7-aminomethylindole, is crucial for expanding the range of accessible bis-indole derivatives and other complex indole-containing molecules. semanticscholar.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-7-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5,11H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVVFOVYLWIWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indol 7 Yl Methanamine and Its Salts

Strategies for Constructing the 7-Aminomethylindole Core

The construction of the 7-aminomethylindole scaffold necessitates regioselective functionalization at the C7 position of the indole (B1671886) ring, a task that presents unique challenges due to the inherent reactivity of other positions, particularly C3. The following sections detail the primary strategies employed to achieve this synthetic goal.

Reduction-based methods are among the most common and effective for the synthesis of (1H-indol-7-yl)methanamine. These strategies typically involve the reduction of a suitable precursor, such as a nitrile or an imine, at the C7 position.

A direct and widely utilized method for the synthesis of (1H-indol-7-yl)methanamine is the reduction of 7-cyanoindole. This approach benefits from the relative accessibility of the 7-cyanoindole starting material. The nitrile group at the C7 position is a versatile handle that can be efficiently reduced to a primary amine using various reducing agents.

One of the most effective reagents for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of 7-cyanoindole with LiAlH₄ in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), provides (1H-indol-7-yl)methanamine in good yield. For instance, studies have shown that this reduction can proceed to exclusively afford the desired 7-aminomethylindole in a 73% yield. researchgate.net The reaction is typically carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Other reducing agents, such as catalytic hydrogenation, can also be employed for the reduction of the nitrile group. This method involves the use of a metal catalyst, like palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity.

| Precursor | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Cyanoindole | Lithium Aluminum Hydride (LiAlH₄) | (1H-indol-7-yl)methanamine | 73% | researchgate.net |

| 7-Cyanoindole | Catalytic Hydrogenation (e.g., Pd/C, H₂) | (1H-indol-7-yl)methanamine | Variable | General Knowledge |

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. In the context of synthesizing (1H-indol-7-yl)methanamine, this strategy involves the reaction of indole-7-carbaldehyde with an amine source, followed by the reduction of the resulting imine or enamine intermediate.

The process typically begins with the condensation of indole-7-carbaldehyde with ammonia (B1221849) or a protected amine to form an imine. This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be used for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org Catalytic hydrogenation can also be employed for the reduction of the imine. nih.gov

For instance, the reductive amination of indole-2-carbaldehydes has been successfully demonstrated using NaBH₃CN in the presence of acetic acid. researchgate.net This methodology can be extrapolated to the synthesis of (1H-indol-7-yl)methanamine from indole-7-carbaldehyde. The choice of the reducing agent is crucial, as it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the formed imine. Sodium cyanoborohydride is often a preferred reagent for this reason. libretexts.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Indole-7-carbaldehyde | Ammonia | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | (1H-indol-7-yl)methanamine |

Direct aminomethylation of the indole nucleus, typically through a Mannich-type reaction, is a well-established method for introducing an aminomethyl group. However, this reaction overwhelmingly favors substitution at the electron-rich C3 position of the indole ring. chemtube3d.com The synthesis of gramine (B1672134) (3-(dimethylaminomethyl)indole) is a classic example of this regioselectivity. researchgate.net

Achieving direct aminomethylation at the C7 position is significantly more challenging due to the lower nucleophilicity of this position compared to C3. Strategies to achieve C7 functionalization often require the use of directing groups on the indole nitrogen. These directing groups can coordinate to a metal catalyst and direct the reaction to the C7 position. rsc.org While this approach has been successful for various C-H functionalizations at the C7 position, its application to direct aminomethylation is less common. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds in the synthesis of various heterocyclic compounds, including indole derivatives. This approach is particularly useful for the synthesis of 7-aminoindoles and, by extension, (1H-indol-7-yl)methanamine.

A common strategy involves the use of a 7-haloindole (e.g., 7-bromoindole (B1273607) or 7-chloroindole) as the starting material. This halo-substituted indole can then undergo a palladium-catalyzed amination reaction (Buchwald-Hartwig amination) with a suitable amine source. For the synthesis of the primary amine, a protected ammonia equivalent, such as benzophenone (B1666685) imine or an N-silylamine, can be used, followed by deprotection.

Simple and efficient procedures for the palladium-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles have been developed, which can be adapted for haloindoles. mit.edumit.edunih.gov These reactions are typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, RuPhos), and a base (e.g., Cs₂CO₃, NaOtBu).

To synthesize (1H-indol-7-yl)methanamine specifically, one could envision a palladium-catalyzed coupling of a 7-haloindole with aminomethyltrifluoroborate or a related reagent, although this is a less conventional approach. A more practical route would be the palladium-catalyzed cyanation of a 7-haloindole to give 7-cyanoindole, which can then be reduced as described in section 2.1.1.1.

| Substrate | Reagent | Catalyst/Ligand | Product |

|---|---|---|---|

| 7-Haloindole | Ammonia equivalent | Pd(0) or Pd(II) / Phosphine ligand | 7-Aminoindole |

| 7-Haloindole | KCN or Zn(CN)₂ | Pd(0) or Pd(II) / Ligand | 7-Cyanoindole |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the reactants. MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity.

While there are no specific reports of a one-pot multicomponent reaction that directly yields (1H-indol-7-yl)methanamine, the principles of MCRs can be applied to construct the 7-aminomethylindole core. For instance, a multicomponent reaction could be designed involving an appropriately substituted indole precursor, an aldehyde, and an amine source.

Several multicomponent reactions are known to produce functionalized indole derivatives. nih.gov For example, a one-pot, three-component cyclocondensation has been developed for the synthesis of the 7-azaindole (B17877) framework, a bioisostere of indole. scilit.com These types of reactions demonstrate the feasibility of using MCRs to build complex heterocyclic systems. A hypothetical MCR for the synthesis of a 7-aminomethylindole derivative could involve a 7-substituted indole that is amenable to a Mannich-type reaction at that position under specific catalytic conditions.

Reduction-Based Approaches

Precursor Chemistry in the Synthesis of (1H-indol-7-yl)methanamine

The construction of (1H-indol-7-yl)methanamine hinges on the availability of suitably functionalized 7-substituted indole precursors. The introduction of a functional group at the C7 position of the indole ring is a well-documented challenge in heterocyclic chemistry, often requiring specific strategies to achieve the desired regioselectivity.

The most direct and widely employed route to (1H-indol-7-yl)methanamine is through the reductive amination of its corresponding aldehyde, indole-7-carboxaldehyde (B17374) (also known as 7-formylindole). This transformation is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.

The reaction proceeds in two main stages: the initial formation of an imine intermediate via condensation of the aldehyde with an amine source (commonly ammonia or an ammonia equivalent), followed by the in-situ reduction of the imine to the desired primary amine. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions.

Commonly used reducing agents for this transformation include:

Sodium borohydride (NaBH₄): A versatile and relatively mild reducing agent.

Sodium cyanoborohydride (NaBH₃CN): A chemoselective reagent that is particularly effective for reductive aminations as it preferentially reduces the protonated imine intermediate over the starting aldehyde.

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent that is often used in aprotic solvents like dichloromethane (B109758) or dichloroethane.

Catalytic Hydrogenation: The use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, provides a clean and efficient reduction method.

Table 1: Reagents for Reductive Amination of Indole-7-Carboxaldehyde

Beyond the use of 7-formylindole, other 7-substituted indoles can serve as valuable precursors to (1H-indol-7-yl)methanamine through various reduction methodologies. A notable alternative is the reduction of 7-cyanoindole.

The nitrile group (-C≡N) at the C7 position can be effectively reduced to a primary aminomethyl group (-CH₂NH₂). This transformation requires more potent reducing agents than those typically used for reductive amination.

Key methods for the reduction of 7-cyanoindole include:

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum complexes. libretexts.orgmasterorganicchemistry.com

Catalytic Hydrogenation: High-pressure hydrogenation using catalysts such as Raney Nickel or rhodium can also achieve the reduction of the nitrile group. This method is often considered a "greener" alternative to metal hydrides.

This two-step approach (synthesis of 7-cyanoindole followed by reduction) provides a robust alternative to the direct reductive amination of the aldehyde.

Formation and Stabilization as the Hydrochloride Salt

The free base form of (1H-indol-7-yl)methanamine is often converted to its hydrochloride salt to improve its crystallinity, stability, and ease of handling. Salt formation is a standard procedure in organic synthesis, involving the protonation of the basic amine group by hydrochloric acid.

The general procedure involves dissolving the purified (1H-indol-7-yl)methanamine free base in a suitable organic solvent. Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice. A solution of hydrogen chloride (HCl) is then added, leading to the precipitation of the hydrochloride salt.

Common methods for this procedure include:

Using HCl in an Organic Solvent: A solution of HCl in a solvent like diethyl ether, dioxane, or isopropanol (B130326) is added dropwise to the solution of the amine until precipitation is complete. mdma.chresearchgate.net

Bubbling HCl Gas: Anhydrous HCl gas can be bubbled directly through the solution of the amine. sciencemadness.org

Using Aqueous HCl: Concentrated aqueous HCl can be used, followed by the addition of a co-solvent in which the salt is insoluble (like acetone (B3395972) or diethyl ether) to induce crystallization. sciencemadness.org

The resulting solid, (1H-indol-7-yl)methanamine hydrochloride, is then typically isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum. mdma.ch

Methodological Advancements and Efficiency in (1H-indol-7-yl)methanamine Synthesis

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, selectivity, and environmental impact of the chosen methods.

Regioselectivity: The primary challenge in the synthesis of (1H-indol-7-yl)methanamine is the regioselective introduction of a functional group at the C7 position of the indole nucleus. The indole ring is inherently reactive at other positions (notably C3). Advanced strategies to achieve C7 functionalization include directed ortho-metalation of N-protected indoles or transition-metal-catalyzed C-H activation. mdma.chsciencemadness.org For instance, rhodium(III)-catalyzed oxidative cross-coupling of indoline (B122111) derivatives has been developed as an efficient method for preparing 7-substituted indoles with high regioselectivity. mdma.ch

Chemoselectivity: During the synthesis, particularly in the reduction steps, chemoselectivity is crucial. When starting from 7-formylindole, the reducing agent must selectively reduce the imine intermediate without affecting the indole ring or other sensitive functional groups that may be present on the molecule. Mild reagents like NaBH₃CN or NaBH(OAc)₃ are favored for this reason. researchgate.net Similarly, when reducing 7-cyanoindole with a powerful hydride like LiAlH₄, care must be taken if other reducible groups (e.g., esters, ketones) are present.

Stereoselectivity: The target molecule, (1H-indol-7-yl)methanamine, is achiral, so stereoselectivity is not a consideration in its direct synthesis.

The principles of green chemistry are increasingly being applied to the synthesis of amines. Reductive amination is often considered a green synthetic route as it can be performed in a single pot (improving atom economy) and avoids the use of hazardous alkyl halides, thus preventing the formation of stoichiometric salt byproducts. masterorganicchemistry.comresearchgate.net

Further green advancements applicable to the synthesis of (1H-indol-7-yl)methanamine include:

Use of Greener Solvents: Employing less hazardous solvents like ethanol (B145695) or even water in certain catalytic systems. achmem.com

Catalytic Approaches: Utilizing catalytic amounts of reagents, such as in transfer hydrogenation or reactions using H₂/Pd/C, reduces waste compared to stoichiometric hydride reagents. masterorganicchemistry.com

Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), for reductive amination represents a significant advancement. libretexts.org These biocatalytic systems operate under mild aqueous conditions, use an inexpensive nitrogen source like ammonium (B1175870) formate, and can offer high selectivity, generating minimal waste. libretexts.org

Table 2: Green Chemistry Considerations in Synthesis

Chemical Reactivity and Derivatization Pathways of 1h Indol 7 Yl Methanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The defining characteristic of the primary amine group in (1H-indol-7-yl)methanamine is its nucleophilicity. chemguide.co.uk This reactivity stems from the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers. chemguide.co.uk The general trend is that the nucleophilicity of amines increases with basicity. masterorganicchemistry.com However, the reactivity of the amine in (1H-indol-7-yl)methanamine is also influenced by the electronic properties of the indole (B1671886) ring system. The indole nucleus is electron-rich and can engage in various chemical reactions. chim.it

The primary amine can react directly with alkyl halides to form N-alkylated products. msu.edu This reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. msu.edu It is important to note that such reactions can lead to a mixture of primary, secondary, and tertiary amines, as the newly formed secondary amine can also act as a nucleophile and react with the alkyl halide. chemguide.co.ukmsu.edu

Formation of Amide-Linked Derivatives

A significant pathway for the derivatization of (1H-indol-7-yl)methanamine involves the formation of amide bonds. Amides are crucial functional groups in a vast number of organic compounds, including pharmaceuticals and biologically active molecules. nih.gov

The reaction of (1H-indol-7-yl)methanamine with acyl chlorides is a common and efficient method for forming amide bonds. nih.govlibretexts.org This reaction, known as the Schotten-Baumann reaction, typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.org

Similarly, other carboxylic acid derivatives such as acid anhydrides can be employed to synthesize amides. The reaction with acid anhydrides is generally slower than with acyl chlorides and may require heating. chemguide.co.uk Carboxylic acids themselves can also be reacted with amines to form amides, though this often requires the use of coupling agents to activate the carboxylic acid. nih.govnih.gov

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Key Reaction Conditions |

|---|---|---|---|

| (1H-indol-7-yl)methanamine | Acyl Chloride (e.g., Acetyl Chloride) | N-acylated indole derivative | Base (e.g., pyridine, triethylamine) |

| (1H-indol-7-yl)methanamine | Carboxylic Acid Anhydride (e.g., Acetic Anhydride) | N-acylated indole derivative | Often requires heat |

| (1H-indol-7-yl)methanamine | Carboxylic Acid | N-acylated indole derivative | Coupling agent (e.g., DCC, HATU) |

The formation of an amide bond from a primary amine and an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. libretexts.org This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a base, yields the stable amide product. libretexts.org

Under acidic conditions, such as when reacting with a carboxylic acid, the carbonyl oxygen of the carboxylic acid is first protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. youtube.com The subsequent steps involve the formation of a tetrahedral intermediate and the elimination of a water molecule to form the amide. youtube.com

Synthesis of Imine-Linked Conjugates

Another important derivatization pathway for (1H-indol-7-yl)methanamine is the formation of imines, also known as Schiff bases. Imines are characterized by a carbon-nitrogen double bond and are valuable intermediates in organic synthesis. youtube.comredalyc.org

Imines are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. youtube.comredalyc.org This reaction is generally reversible and is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. youtube.comnih.gov The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. youtube.comlibretexts.org This intermediate then dehydrates to form the imine. libretexts.org

The indole moiety can participate in condensation reactions as well. For instance, indoles can react with aldehydes and ketones in the presence of an acid catalyst to form bis(indolyl)methanes. researchgate.net

Table 2: Imine Formation and Subsequent Reduction

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after reduction) | Reducing Agent |

|---|---|---|---|---|

| (1H-indol-7-yl)methanamine | Aldehyde (R-CHO) | Imine | Secondary Amine | Sodium borohydride (B1222165) (NaBH4), α-picoline-borane |

| (1H-indol-7-yl)methanamine | Ketone (R-CO-R') | Imine | Secondary Amine | Sodium borohydride (NaBH4), α-picoline-borane |

The imine linkage is susceptible to reduction, providing a convenient route to the synthesis of secondary amines. This two-step process, involving imine formation followed by reduction, is known as reductive amination. libretexts.orgorganic-chemistry.org A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common choice. researchgate.net Other reagents such as α-picoline-borane have also been shown to be effective for the one-pot reductive amination of aldehydes and ketones. organic-chemistry.org

The mechanism of reductive amination involves the initial formation of the imine, which is then reduced by a hydride source. libretexts.org The hydride attacks the electrophilic carbon of the C=N double bond, leading to the formation of the secondary amine. libretexts.org This method is a powerful tool for the synthesis of a wide range of structurally diverse amines. organic-chemistry.org

Construction of Bis-Indole Frameworks

(1H-indol-7-yl)methanamine is a valuable precursor for the synthesis of both symmetrical and unsymmetrical bis-indole derivatives. semanticscholar.org These structures are of significant interest due to their prevalence in pharmacologically active alkaloids. semanticscholar.org The aminomethyl group provides a convenient point of attachment for linking two indole units, typically through amide, imine, or amine bridges. semanticscholar.orgresearchgate.net

Symmetrical Bis-Indoles: Symmetrical bis-indoles can be synthesized by reacting two equivalents of a 7-aminomethylindole derivative with a bifunctional electrophile. For instance, the reaction of a substituted 7-aminomethylindole with diacyl chlorides like oxalyl chloride or adipoyl chloride in the presence of a base such as triethylamine (B128534) yields symmetrical diamide-linked bis-indoles. researchgate.net This approach allows for the introduction of linker units of varying lengths between the two indole moieties. researchgate.net

Unsymmetrical Bis-Indoles: The synthesis of unsymmetrical bis-indoles can be achieved through the reaction of 7-aminomethylindole with a different, monofunctionalized indole derivative. A common strategy involves the condensation of the aminomethyl group with an indole-7-carbaldehyde. This reaction, typically carried out by heating in ethanol (B145695), forms an imine-linked unsymmetrical bis-indole. semanticscholar.orgresearchgate.net Further reduction of this imine linkage, for example with sodium borohydride, yields the corresponding flexible amine-linked bis-indole. semanticscholar.org Another route to unsymmetrical amide-linked bis-indoles involves the reaction of 7-aminomethylindole with an activated indole carboxylic acid derivative, such as a 7-trichloroacetylindole. researchgate.net

Table 1: Synthesis of Bis-Indole Frameworks from a 7-Aminomethylindole Precursor This table is interactive. Click on the headers to sort the data.

| Product Type | Reactants | Reagents and Conditions | Linker | Yield (%) | Ref |

|---|---|---|---|---|---|

| Symmetrical Diamide | 7-Aminomethylindole derivative (2 eq.), Oxalyl chloride (0.5 eq.) | Et₃N, DCM, r.t., 1 h | -CO-CO- | 81 | researchgate.net |

| Symmetrical Diamide | 7-Aminomethylindole derivative (2 eq.), Adipoyl chloride (0.5 eq.) | Et₃N, DCM, r.t., 1 h | -CO-(CH₂)₄-CO- | 86 | researchgate.net |

| Unsymmetrical Imine | 7-Aminomethylindole derivative (1 eq.), Indole-7-carbaldehyde derivative (1 eq.) | Absolute ethanol, Reflux, 24 h | -CH=N- | 75 | researchgate.net |

| Unsymmetrical Amine | Imine-linked bis-indole | NaBH₄, THF, Absolute ethanol, Reflux | -CH₂-NH- | N/A | semanticscholar.org |

While specific examples of (1H-indol-7-yl)methanamine being used directly as a ligand in metal-catalyzed reactions are not extensively documented, its structure suggests significant potential for ligand design. The presence of two nitrogen atoms—the primary amine and the indole N-H—offers possibilities for chelation to a metal center.

Derivatization of the aminomethyl group can lead to the formation of effective bidentate or polydentate ligands. For example, condensation with salicylaldehyde (B1680747) or other substituted aldehydes would produce Schiff base ligands capable of N,O- or N,N-coordination. Such ligands are instrumental in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Furthermore, related indole-7-carbaldehydes have been described as valuable ligand precursors. Their reaction with various di- and tri-amines yields acyclic ligands that form stable complexes with transition metals like nickel(II), adopting geometries such as tetrahedral and square-planar. This suggests a viable synthetic strategy where (1H-indol-7-yl)methanamine could be elaborated into more complex ligand architectures for applications in homogeneous catalysis.

Functional Group Interconversions and Further Transformations

The primary amine of the aminomethyl group is the main site for functional group interconversions, allowing for the introduction of a wide range of functionalities. These transformations are crucial for modifying the compound's properties and for its use in further synthetic steps.

Standard amine reactions can be readily applied to (1H-indol-7-yl)methanamine:

N-Acylation: The amine can be converted to amides by reaction with acyl chlorides or anhydrides in the presence of a base. This reaction is demonstrated in the synthesis of symmetrical bis-indoles using diacyl chlorides. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would yield the corresponding sulfonamides. This transformation is often used to protect the amine group or to introduce functional handles for further reactions.

Imine Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), as seen in the synthesis of unsymmetrical bis-indoles. researchgate.net

Reductive Amination: The primary amine can be converted to secondary or tertiary amines by reaction with a carbonyl compound in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). This provides a controlled method for N-alkylation.

Deamination: The primary amino group can be removed and replaced with hydrogen through diazotization followed by reduction, although this would remove a key functional handle.

The reduction of an imine-linked bis-indole back to an amine-linked bis-indole using sodium borohydride is a specific example of functional group interconversion that has been reported for a derivative of the title compound. semanticscholar.org

Ring Expansion and Cyclization Reactions Involving the Aminomethyl Group

There are no specific documented examples of ring expansion or intramolecular cyclization reactions where the aminomethyl group at the C7 position of (1H-indol-7-yl)methanamine is a direct participant. However, the strategic positioning of this group suggests the potential for such transformations following suitable derivatization.

For instance, a Pictet-Spengler-type reaction, which is a powerful method for constructing tetrahydro-β-carboline and related heterocyclic systems, traditionally requires a β-arylethylamine. wikipedia.org (1H-indol-7-yl)methanamine itself does not fit this structural motif. However, if the aminomethyl group were to be extended, for example, by conversion to a 2-(1H-indol-7-yl)ethan-1-amine derivative, it could then potentially undergo an intramolecular cyclization with an aldehyde or ketone onto the C6 position of the indole ring, provided the electronic and steric factors are favorable.

Similarly, an intramolecular aza-Wittig reaction could be envisioned as a potential route to new fused-ring systems. wikipedia.org This would require the conversion of the primary amine into an azide, followed by reaction with a phosphine (B1218219) to generate an iminophosphorane. If a carbonyl group is suitably positioned elsewhere on the molecule, an intramolecular reaction could lead to the formation of a new heterocyclic ring fused to the indole core. While these pathways are speculative for (1H-indol-7-yl)methanamine itself, they represent plausible synthetic strategies for creating novel polycyclic indole derivatives from this versatile building block.

Utility As a Synthetic Synthon in Advanced Organic Synthesis

Precursor in the Assembly of Complex Indole (B1671886) Alkaloid Analogs

The indole ring system is a core structural motif in a vast family of naturally occurring alkaloids with significant biological activities. Synthetic access to analogs of these complex molecules is crucial for drug discovery and chemical biology. (1H-indol-7-yl)methanamine hydrochloride serves as a key precursor for a specific class of indole alkaloid analogs, particularly those based on the tetrahydro-β-carboline scaffold.

A powerful and efficient method for this assembly is a one-pot multicomponent reaction analogous to the Pictet-Spengler reaction. nih.govwikipedia.org In this process, an indole derivative, an aldehyde (commonly formaldehyde), and an amine hydrochloride are condensed to form the tetrahydro-β-carboline core. nih.gov When this compound is employed as the amine component, it reacts with another indole molecule and formaldehyde. This reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic substitution on the electron-rich indole ring, leading to cyclization. wikipedia.orgnih.gov

The strategic placement of the aminomethyl group at the C7 position of the starting material results in the formation of novel bis-indole alkaloids or analogs where a tetrahydro-β-carboline unit is linked to a second indole moiety via the C7 position. This modular approach allows for the rapid generation of complex structures from simple starting materials, providing a direct route to alkaloid analogs that would be challenging to synthesize through traditional multi-step methods. nih.gov

Building Block for Novel Heterocyclic Architectures

The reactivity of both the indole nucleus and the primary amine function in this compound makes it an excellent starting point for constructing a variety of novel heterocyclic architectures, including fused-ring and spirocyclic systems.

This compound is a prime candidate for multicomponent reactions (MCRs) that generate complex, indole-fused heterocycles. Research has demonstrated a unique MCR for the modular assembly of indole-fused seven-membered heterocycles. semanticscholar.org In this reaction, an indole, formaldehyde, and an amino hydrochloride (such as the title compound) rapidly assemble to form indole-fused oxadiazepines. The reaction is notable for its mild conditions and high efficiency. semanticscholar.org

Furthermore, by introducing a subsequent reactant, the synthetic pathway can be diverted to create different fused systems. For instance, the addition of sodium thiosulfate (B1220275) to the oxadiazepine-forming reaction mixture results in the formation of indole-fused thiadiazepines. semanticscholar.org This strategy highlights how this compound can serve as a versatile synthon to access diverse heterocyclic scaffolds through programmable, one-pot procedures. These indole-fused systems are of significant interest due to their presence in various biologically active molecules. semanticscholar.org

The table below illustrates the types of fused heterocycles that can be generated using this modular approach.

| Amine Component | Second Reactant | Resulting Fused Heterocycle |

| (1H-indol-7-yl)methanamine·HCl | None | Indole-fused Oxadiazepine |

| (1H-indol-7-yl)methanamine·HCl | Sodium Thiosulfate | Indole-fused Thiadiazepine |

| Other Primary Amine·HCl | None | Substituted Oxadiazepine |

| Other Primary Amine·HCl | Sodium Thiosulfate | Substituted Thiadiazepine |

This table is a representation of the synthetic possibilities based on the described modular reaction. semanticscholar.org

Spirocyclic indoles, particularly spirooxindoles and spiroindolenines, are prominent structural motifs in many pharmaceuticals and natural products. nih.govnih.gov The synthesis of these compounds is a significant challenge in organic chemistry. nih.gov While many methods focus on reactions at the C2 or C3 position of the indole ring, the aminomethyl side chain of this compound offers a potential handle for constructing spiro systems.

A plausible synthetic strategy involves the functionalization of the primary amine to introduce a tether containing a reactive group. This tether could then undergo an intramolecular cyclization onto a suitable position of a connected molecular scaffold to form a spiro-piperidine or other nitrogen-containing ring. For example, the amine could be acylated with a reactant containing a latent nucleophile or electrophile, which, after activation, could cyclize to form the spiro center. This approach would lead to novel spiro[indole-heterocycle] structures where the indole moiety is attached at the C7 position, offering a different connectivity compared to traditional spiroindole syntheses. nih.govnih.gov

Role in Modular Synthetic Strategies

Modular synthesis, which involves the stepwise and controlled assembly of molecular fragments (modules), is a cornerstone of modern synthetic chemistry for creating complexity and diversity. This compound is an exemplary module for such strategies.

Its utility is best demonstrated in the multicomponent assembly of tetrahydrocarbolines. nih.gov This reaction is inherently modular: by simply changing the indole, aldehyde, or amine hydrochloride component, a different final product can be synthesized in a single step. This compound acts as the "amine module," introducing a C7-substituted indole unit into the final structure. This approach allows for the systematic variation of one part of the molecule while keeping others constant, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov The efficiency and broad substrate scope of these reactions significantly expand the accessible chemical space for indole alkaloids and related compounds. nih.govsemanticscholar.org

Contributions to Libraries of Diverse Chemical Compounds

The generation of large, diverse collections of chemical compounds, known as chemical libraries, is essential for high-throughput screening and the discovery of new lead compounds in pharmaceutical research. The suitability of this compound for use in modular and multicomponent reactions makes it an important building block for combinatorial chemistry. nih.govsemanticscholar.org

By employing this compound in the modular reactions described previously, it is possible to generate extensive libraries of novel compounds. For example, reacting it with a diverse set of substituted indoles and various aldehydes in a combinatorial fashion would yield a large library of C7-linked bis-indole alkaloid analogs. nih.gov Similarly, its use in the synthesis of indole-fused heterocycles can be expanded to a library scale by varying the other components of the reaction. semanticscholar.org This "library-to-library" approach, where one set of building blocks is combined with another, allows for the exponential growth of chemical diversity from a limited set of starting materials.

The table below provides a hypothetical example of a library synthesis based on a modular three-component reaction.

| Module A: Indole | Module B: Aldehyde | Module C: Amine (Fixed) | Resulting Library Compound Class |

| Indole | Formaldehyde | (1H-indol-7-yl)methanamine·HCl | C7-linked Tetrahydro-β-carboline |

| 5-Methoxyindole | Formaldehyde | (1H-indol-7-yl)methanamine·HCl | 5-Methoxy-C7-linked Tetrahydro-β-carboline |

| 6-Chloroindole | Formaldehyde | (1H-indol-7-yl)methanamine·HCl | 6-Chloro-C7-linked Tetrahydro-β-carboline |

| Indole | Acetaldehyde | (1H-indol-7-yl)methanamine·HCl | 1-Methyl-C7-linked Tetrahydro-β-carboline |

| 5-Methoxyindole | Acetaldehyde | (1H-indol-7-yl)methanamine·HCl | 5-Methoxy-1-Methyl-C7-linked Tetrahydro-β-carboline |

This table illustrates the principle of library generation using the subject compound as a key building block.

Integration into Polymeric and Material Science Constructs

Indole-based polymers are a class of materials that have garnered significant interest for their unique electronic, thermal, and electrochemical properties. materialsciencejournal.orgnih.gov These materials have potential applications as conducting polymers, in energy storage devices, and as high-performance plastics. materialsciencejournal.orgnih.govrsc.org

This compound, with its reactive primary amine, represents a promising monomer for incorporation into polymeric structures. The amine group can readily participate in polymerization reactions, such as the formation of polyamides through reaction with dicarboxylic acids or their derivatives. rsc.org The resulting polymers would feature the indole moiety as a pendant group along the polymer backbone.

The inclusion of the indole unit can impart desirable properties to the material. For instance, the nitrogen-rich aromatic structure of indole can enhance the capacity and stability of polymers used as anode materials in lithium-ion batteries. rsc.org The rigid, planar structure of the indole ring can also contribute to high thermal stability and glass transition temperatures in polymers like polyesters and polyamides. nih.gov While the direct polymerization of this compound is not yet widely reported, its structure makes it an ideal candidate for creating new functional polymers with tailored properties for advanced material science applications.

| Polymer Type | Potential Monomer(s) | Key Property from Indole Moiety | Potential Application |

| Polyamide | (1H-indol-7-yl)methanamine + Diacyl Chloride | Thermal Stability, Rigidity | High-Performance Fibers/Plastics |

| Polyimide | (1H-indol-7-yl)methanamine + Tetracarboxylic Dianhydride | Thermal Stability, Dielectric Properties | Electronics, Aerospace Materials |

| Functionalized Polyolefins | Grafting onto a polymer backbone | Electrochemical Activity, Metal Chelation | Battery Materials, Sensors |

This table outlines the potential for integrating the subject compound into various polymer classes.

Spectroscopic and Structural Elucidation Methodologies for 1h Indol 7 Yl Methanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (1H-indol-7-yl)methanamine. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of (1H-indol-7-yl)methanamine is expected to show distinct signals for the indole (B1671886) ring protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings (H-2, H-3, H-4, H-5, H-6) would resonate in the aromatic region (approximately δ 6.5-7.6 ppm). Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) are dictated by their position on the ring and their proximity to neighboring protons. The methylene protons adjacent to the amine group would likely appear as a singlet around δ 3.8-4.2 ppm, while the amine protons would present as a broad singlet, the position of which is highly dependent on solvent, concentration, and temperature. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For (1H-indol-7-yl)methanamine, distinct signals are expected for the eight carbons of the indole ring and the single carbon of the aminomethyl group. The chemical shifts of the indole carbons are well-characterized, with C-2, C-3, and C-7a (the carbon at the ring junction) having particularly identifiable resonances. mdpi.com Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the indole ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton's signal to its attached carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is vital for identifying quaternary carbons and piecing together the entire molecular structure. researchgate.net

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-H | ~11.0 | br s | - |

| C-2 | ~7.2 | t | ~124.5 |

| C-3 | ~6.5 | t | ~102.0 |

| C-4 | ~7.5 | d | ~120.0 |

| C-5 | ~7.0 | t | ~121.0 |

| C-6 | ~7.1 | d | ~118.0 |

| C-7 | - | - | ~125.0 |

| -CH₂- | ~4.0 | s | ~40.0 |

| -NH₂ | Variable (br s) | br s | - |

Note: The values in Table 1 are estimations based on data for indole and related substituted derivatives. Actual experimental values may vary depending on the solvent and other conditions. mdpi.comresearchgate.netrsc.org

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of (1H-indol-7-yl)methanamine and to deduce its structure by analyzing its fragmentation patterns.

For a compound containing an odd number of nitrogen atoms, such as (1H-indol-7-yl)methanamine, the "nitrogen rule" predicts that the molecular ion (M⁺) will have an odd nominal mass. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

Electron Impact (EI) ionization is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern is a molecular fingerprint. For (1H-indol-7-yl)methanamine, the most characteristic fragmentation is expected to be the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). libretexts.org This results in the loss of an amino group and the formation of a stable, resonance-stabilized indolyl-methyl cation. Other characteristic fragment ions for indole derivatives arise from the cleavage of the indole ring itself. scirp.orgresearchgate.net

| Fragment Description | Predicted m/z | Formula of Ion |

|---|---|---|

| Molecular Ion | 146 | [C₉H₁₀N₂]⁺ |

| α-cleavage (Loss of •NH₂) | 130 | [C₉H₈N]⁺ |

| Loss of HCN from indole ring | 119 | [C₈H₇N]⁺ |

| Characteristic indole fragment | 89 | [C₇H₅]⁺ |

Note: The fragmentation pattern provides structural isomers with distinct spectra, aiding in their differentiation. libretexts.org

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of (1H-indol-7-yl)methanamine hydrochloride would display characteristic absorption bands corresponding to the N-H bonds of the indole and the ammonium (B1175870) salt, C-H bonds, and the aromatic ring system.

N-H Stretching: The indole N-H group typically shows a sharp stretching vibration around 3400 cm⁻¹. researchgate.net For the hydrochloride salt, the primary amine becomes a primary ammonium ion (-NH₃⁺), which exhibits a very broad and strong absorption in the 3200-2500 cm⁻¹ region due to N-H stretching vibrations. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. rockymountainlabs.com

C=C Stretching: Aromatic C=C double bond stretching within the indole ring gives rise to several sharp bands in the 1620-1450 cm⁻¹ region.

N-H Bending: The ammonium salt shows a characteristic N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ range. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | ~3400 | Medium, Sharp |

| Ammonium N-H₃⁺ | Stretch | 3200-2500 | Strong, Broad |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Ammonium N-H₃⁺ | Bend | 1650-1580 | Medium |

| Aromatic C=C | Stretch | 1620-1450 | Medium-Strong, Sharp |

Note: The presence and broadness of the ammonium salt absorptions are key distinguishing features of the hydrochloride form compared to the free base. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density, and thus the atomic positions, can be generated. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not detailed in the search results, analysis of related indole derivatives provides insight into the expected structural features. researchgate.net Crystallographic studies of indole-containing compounds confirm the planarity of the bicyclic ring system. acs.org For the hydrochloride salt, X-ray analysis would be crucial for characterizing the intermolecular interactions, particularly the hydrogen bonding network. The indole N-H and the three ammonium protons would act as hydrogen bond donors, while the chloride anion would be a primary hydrogen bond acceptor. These interactions dictate the crystal packing and influence the physical properties of the solid. mdpi.com

| Parameter | Example Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | Integer value (e.g., 4) |

| Bond Lengths & Angles | Precise values with error estimates |

| Hydrogen Bond Geometry | Donor-Acceptor distances and angles |

Note: The data presented are illustrative of the parameters determined in a crystallographic experiment, based on published structures of related indole compounds. researchgate.netmdpi.com

Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights

Spectroscopic techniques, particularly NMR and IR, can be used in real-time to monitor the progress of chemical reactions, providing valuable kinetic and mechanistic information. magritek.com The synthesis of (1H-indol-7-yl)methanamine, for example, could involve the reduction of 1H-indole-7-carbonitrile or the reductive amination of 1H-indole-7-carbaldehyde.

NMR for Reaction Monitoring: By setting up a reaction within or connected to an NMR spectrometer, it is possible to acquire spectra at regular intervals. pharmtech.com For the reduction of a nitrile, one could monitor the disappearance of the starting material's signals and the simultaneous appearance of the product's characteristic aminomethyl (-CH₂-) proton signal. The integration of these signals over time allows for the calculation of reaction rates and the identification of any transient intermediates. magritek.com Modern flow NMR techniques allow a stream of the reaction mixture to be pumped from a reactor to the spectrometer, enabling analysis under realistic process conditions. rsc.org

IR for Reaction Monitoring: FT-IR spectroscopy is also well-suited for reaction monitoring. For the conversion of a nitrile to a primary amine, one could easily track the disappearance of the strong, sharp C≡N stretching band (around 2250 cm⁻¹) and the appearance of the N-H bending vibrations of the amine product. This method is often used in industrial settings due to its speed and robustness.

By employing these spectroscopic probes, chemists can optimize reaction conditions (temperature, catalyst loading, reaction time) and gain a deeper understanding of the underlying reaction mechanism, leading to more efficient and controlled syntheses.

Computational and Theoretical Studies of 1h Indol 7 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (1H-indol-7-yl)methanamine. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

The electronic properties of the indole (B1671886) ring are significantly influenced by the aminomethyl substituent at the 7-position. This substituent acts as an electron-donating group, which modulates the electron density of the bicyclic aromatic system. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, and the LUMO is a π*-orbital. The presence of the aminomethyl group at the 7-position is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly towards electrophiles.

Another valuable tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). For (1H-indol-7-yl)methanamine, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and delocalized negative potential across the π-system of the indole ring, particularly at the C3 position, which is a known site of electrophilic attack in indoles. The hydrogen atoms of the amino group and the N-H of the indole ring would exhibit positive potential.

Table 6.1: Predicted Electronic Properties of (1H-indol-7-yl)methanamine

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating ability. |

| LUMO Energy | Typical for π-conjugated systems | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | Moderately Small | Suggests higher chemical reactivity compared to unsubstituted indole. |

| Molecular Electrostatic Potential | Negative potential on the amino N and indole π-system; Positive potential on NH and NH2 protons. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Conformation Analysis and Energetic Profiles

The conformational flexibility of (1H-indol-7-yl)methanamine is primarily due to the rotation around the single bond connecting the aminomethyl group to the indole ring. Conformation analysis aims to identify the stable arrangements of the atoms (conformers) and the energy barriers between them.

Molecular mechanics and quantum chemical methods can be used to explore the potential energy surface associated with the rotation of the C7-C(H2)N bond. This rotation determines the spatial orientation of the amino group relative to the indole ring. The calculations would likely reveal several low-energy conformers. The stability of these conformers is governed by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the amino group and the N-H of the indole ring.

An energetic profile, or a potential energy scan, can be generated by systematically rotating the dihedral angle of interest and calculating the energy at each step. This profile would show the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for interconversion. The height of these energy barriers determines the rate of interconversion between conformers at a given temperature. For tryptamine, a structurally related indole derivative, studies have shown that multiple conformers with different side-chain orientations exist and are close in energy. A similar situation is expected for (1H-indol-7-yl)methanamine, with the rotational barrier for the aminomethyl group likely being relatively low, allowing for rapid interconversion at room temperature.

Table 6.2: Predicted Conformational Data for (1H-indol-7-yl)methanamine

| Dihedral Angle | Relative Energy (kcal/mol) | Conformer Description |

|---|---|---|

| τ (N-C-C7-C7a) ~60° | 0 (Global Minimum) | Staggered conformation, potentially stabilized by weak intramolecular interactions. |

| τ (N-C-C7-C6) ~180° | ~0.5 - 1.5 | Another stable staggered conformer. |

Note: The values in this table are hypothetical and serve to illustrate the expected results from a conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the reaction pathways for the synthesis of (1H-indol-7-yl)methanamine, providing insights into the reaction mechanism and helping to optimize reaction conditions. Common indole syntheses, such as the Fischer and Reissert methods, can be computationally investigated.

For instance, in a hypothetical synthesis, the reduction of a 7-cyanoindole to form (1H-indol-7-yl)methanamine could be modeled. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the reactants, products, any intermediates, and the transition states that connect them. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed.

Characterizing the transition state involves locating this saddle point on the potential energy surface and analyzing its geometry and vibrational frequencies. A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate. Computational studies on the Fischer indole synthesis, for example, have been used to investigate the key nih.govnih.gov-sigmatropic rearrangement step, elucidating the influence of substituents on the activation energy and the regioselectivity of the reaction. nih.gov

Molecular Docking Simulations (conceptual, not specific biological results)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com While specific biological results are beyond the scope of this article, the conceptual application of molecular docking to (1H-indol-7-yl)methanamine can be discussed.

In a hypothetical scenario, (1H-indol-7-yl)methanamine would be treated as a ligand, and a protein's binding site would be the receptor. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The key features of (1H-indol-7-yl)methanamine that would be important in molecular docking are its aromatic indole ring, which can participate in π-π stacking and hydrophobic interactions, and its primary amine group, which can act as a hydrogen bond donor. The N-H group of the indole ring can also act as a hydrogen bond donor. A successful docking simulation would identify poses where these groups form favorable interactions with complementary residues in the protein's binding site, such as aromatic amino acids (phenylalanine, tyrosine, tryptophan) or acidic residues (aspartate, glutamate). The hydrochloride salt form implies that the amine group would be protonated, making it a particularly strong hydrogen bond donor.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for (1H-indol-7-yl)methanamine, which can then be compared with experimental data for validation of the computational model and for assistance in spectral assignment.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov The predicted chemical shifts are sensitive to the molecular geometry and electronic environment of each nucleus. For (1H-indol-7-yl)methanamine, the calculations would predict distinct signals for the protons and carbons of the indole ring and the aminomethyl group. For instance, the protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region of the ¹H NMR spectrum, while the aminomethyl protons would be found further upfield. Comparing these predicted shifts with experimental spectra of similar 7-substituted indoles can help confirm the structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using quantum chemical methods. These calculations provide a theoretical IR spectrum that can be compared to an experimental one. For (1H-indol-7-yl)methanamine, characteristic vibrational modes would include the N-H stretching of the indole and amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the methylene (B1212753) group, and various C=C and C-N stretching and bending vibrations. nih.gov

Table 6.3: Predicted vs. Typical Experimental Spectroscopic Data for Aminomethyl Indole Structures

| Spectrum | Parameter | Predicted Value Range | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 6.5 - 7.6 ppm | 6.5 - 7.7 ppm |

| ¹H NMR | Methylene Protons (-CH₂-) | 3.8 - 4.2 ppm | 3.9 - 4.3 ppm |

| ¹H NMR | Amine Protons (-NH₂) | 1.5 - 2.5 ppm (as free base) | Variable, often broad |

| ¹³C NMR | Aromatic Carbons | 110 - 140 ppm | 110 - 140 ppm |

| ¹³C NMR | Methylene Carbon (-CH₂-) | 40 - 50 ppm | 40 - 50 ppm |

| IR | N-H Stretch (Indole) | ~3450 cm⁻¹ | 3400 - 3500 cm⁻¹ |

| IR | N-H Stretch (Amine) | ~3300-3400 cm⁻¹ | 3300 - 3400 cm⁻¹ |

Note: Predicted values are based on general DFT calculations for similar structures and may vary depending on the level of theory and basis set used. Experimental ranges are typical for indole derivatives.

Future Research Directions and Unexplored Avenues in 1h Indol 7 Yl Methanamine Chemistry

Development of Enantioselective Synthetic Methods

The synthesis of chiral indole (B1671886) derivatives is of paramount importance due to their prevalence in biologically active molecules. sciencedaily.comresearchgate.net While various methods exist for the synthesis of indole derivatives, the development of highly efficient and enantioselective methods for 7-substituted indolylmethanamines remains an area ripe for investigation.

Future research should focus on organocatalytic and biocatalytic approaches to achieve high levels of stereocontrol. Organocatalysis, utilizing small chiral organic molecules, offers a metal-free and often milder alternative to traditional metal-based catalysts. acs.org The design of novel chiral phosphoric acids or other Brønsted acids could facilitate the asymmetric synthesis of (1H-indol-7-yl)methanamine precursors. sciencedaily.com Dynamic kinetic resolution, a process where a racemic starting material is converted into a single enantiomer of the product, represents a powerful strategy that could be applied to intermediates in the synthesis of chiral (1H-indol-7-yl)methanamine derivatives. sciencedaily.com

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents another promising frontier. rsc.org Enzymes such as lipases, esterases, and monoamine oxidases could be employed for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis of chiral amines. rsc.orgrsc.org Chemo-enzymatic strategies, which combine the flexibility of chemical synthesis with the high selectivity of biocatalysis, could prove particularly effective in constructing complex chiral molecules derived from (1H-indol-7-yl)methanamine. rsc.org

Table 1: Promising Enantioselective Strategies for (1H-indol-7-yl)methanamine Derivatives

| Strategy | Catalyst/Enzyme Type | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids, Chiral Amines | Metal-free, mild reaction conditions, high enantioselectivity. sciencedaily.comacs.org | Design of novel catalysts for specific transformations of 7-substituted indoles. |

| Biocatalysis | Lipases, Esterases, Monoamine Oxidases | High chemo-, regio-, and enantioselectivity; environmentally benign. rsc.orgrsc.org | Screening for and engineering of enzymes with activity towards (1H-indol-7-yl)methanamine precursors. |

| Chemo-enzymatic Synthesis | Combination of chemical and biological catalysts | Combines the flexibility of chemical synthesis with the selectivity of enzymes. rsc.org | Development of multi-step reaction sequences that seamlessly integrate chemical and biocatalytic steps. |

Catalytic Applications of (1H-indol-7-yl)methanamine Derivatives

The unique structural features of (1H-indol-7-yl)methanamine, particularly the presence of both the indole nitrogen and the primary amine, make its derivatives attractive candidates for use as chiral ligands and organocatalysts. acs.org The indole ring can participate in hydrogen bonding and π-stacking interactions, while the amine functionality can be readily derivatized to coordinate with metal centers or to act as a catalytic site itself. acs.org

Future work in this area should involve the synthesis of a library of chiral derivatives of (1H-indol-7-yl)methanamine and their evaluation in a range of asymmetric catalytic reactions. For instance, Schiff base derivatives formed from chiral (1H-indol-7-yl)methanamine and salicylaldehydes could serve as ligands for transition metals in reactions such as asymmetric epoxidation or cyclopropanation. Furthermore, thiourea (B124793) or squaramide derivatives could function as potent hydrogen-bond-donating organocatalysts for a variety of enantioselective transformations. acs.org

The application of photoredox catalysis in conjunction with catalysts derived from (1H-indol-7-yl)methanamine is another exciting avenue. capes.gov.bracs.org The indole nucleus can be susceptible to single-electron transfer processes, and the development of chiral catalysts that can operate under photochemical conditions would open up new possibilities for asymmetric synthesis. capes.gov.bracs.orgacs.org

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on (1H-indol-7-yl)methanamine should prioritize the development of sustainable and environmentally benign synthetic methods. This includes the use of renewable starting materials, the minimization of waste, and the use of non-toxic and biodegradable reagents and solvents. rsc.orgnih.gov

One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org The development of an MCR for the synthesis of (1H-indol-7-yl)methanamine or its derivatives would significantly improve the efficiency and sustainability of its production. rsc.orgnih.gov

Table 2: Green Chemistry Approaches for the Synthesis of (1H-indol-7-yl)methanamine and its Derivatives

| Approach | Key Features | Potential Benefits |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. rsc.org | High atom economy, reduced waste, increased efficiency. rsc.org |

| Aqueous Synthesis | Use of water as a solvent. researchgate.net | Reduced environmental impact, improved safety. researchgate.net |

| Reusable Catalysts | Solid-supported or easily separable catalysts. nih.gov | Reduced catalyst waste, lower cost. nih.gov |

| Flow Chemistry | Continuous reaction in a microreactor. nih.gov | Enhanced safety, improved scalability, precise control over reaction parameters. nih.gov |

Advanced Derivatization for Specialized Academic Research Tools

The (1H-indol-7-yl)methanamine scaffold can be derivatized to create a wide range of specialized tools for academic research. The primary amine provides a convenient handle for the attachment of various functional groups, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoaffinity labels for target identification studies.

Future research in this area could focus on the development of fluorescent probes based on the (1H-indol-7-yl)methanamine core. The indole nucleus itself is fluorescent, and its photophysical properties can be modulated by the introduction of different substituents. The synthesis of a series of derivatives with varying emission wavelengths could provide valuable tools for cellular imaging and biological assays.

Furthermore, the synthesis of bifunctional molecules incorporating a (1H-indol-7-yl)methanamine-derived moiety and a known pharmacophore could lead to the development of novel chemical probes for studying protein-protein interactions or for targeted drug delivery. The strategic derivatization of the indole nitrogen or other positions on the indole ring could be used to fine-tune the properties of these research tools.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic and photophysical properties of the indole ring suggest that derivatives of (1H-indol-7-yl)methanamine could find applications in materials science. acs.org The ability of indoles to participate in π-stacking interactions and to act as electron donors makes them interesting building blocks for the construction of organic electronic materials.

Future interdisciplinary research could explore the synthesis of polymers or oligomers containing the (1H-indol-7-yl)methanamine unit. The primary amine could be used as a point of polymerization or for cross-linking. The resulting materials could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

The self-assembly of (1H-indol-7-yl)methanamine derivatives into well-ordered supramolecular structures is another area of interest. The combination of hydrogen bonding from the amine and indole N-H groups, along with π-π stacking of the indole rings, could lead to the formation of interesting nanomaterials with tunable properties. The investigation of these self-assembled structures could reveal new opportunities for the development of functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1H-indol-7-yl)methanamine hydrochloride, and how can purity be optimized?

- Answer : The compound is typically synthesized via Fischer indole synthesis or reductive amination . For example, in , reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) was employed to synthesize a structurally similar indole derivative. Key steps include:

- Condensation of phenylhydrazine with a ketone/aldehyde under acidic conditions to form the indole core.

- Reductive amination of the intermediate aldehyde with methylamine, followed by HCl salt formation .

- Optimization: Use HPLC (≥95% purity) and recrystallization (e.g., ethanol/water mixtures) to enhance purity. Reaction conditions (pH, temperature) must be tightly controlled to minimize byproducts like regioisomers .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–6.8 ppm for indole protons) confirm structural integrity and regiochemistry .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₂ClN₂: 201.07) .

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane-containing analogs (see for similar compounds) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Answer :

- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt. Use DMSO for stock solutions in biological assays .

- Stability : Store at −20°C in airtight containers. Degradation occurs via hydrolysis of the amine group in humid conditions; monitor via TLC or NMR .

Advanced Research Questions

Q. How can conflicting biological activity data for (1H-indol-7-yl)methanamine derivatives be resolved?

- Answer : Contradictions often arise from:

- Structural isomerism : Regioisomers (e.g., indol-5-yl vs. indol-7-yl) exhibit divergent receptor affinities. Use regioselective synthesis (e.g., directing groups in Fischer indole synthesis) .

- Assay variability : Standardize cell-based assays (e.g., serotonin 2C receptor binding in ) with positive controls (e.g., sertraline) and validate via dose-response curves .

- Metabolic interference : Check for CYP450 interactions (e.g., CYP1A2 inhibition in ) using liver microsomal assays .

Q. What strategies improve the stereoselective synthesis of cyclopropane-containing analogs of this compound?

- Answer :

- Chiral auxiliaries : Use (+)- or (−)-menthol derivatives to direct cyclopropane ring formation (see for (+)-40 synthesis) .

- Catalytic asymmetric synthesis : Employ Rh(II) or Cu(I) catalysts for enantioselective cyclopropanation (e.g., 80–90% ee achieved in similar systems) .

- Resolution techniques : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate racemic mixtures .

Q. How does the substitution pattern on the indole ring influence biological activity?

- Answer :

- Electron-donating groups (e.g., -OCH₃ at position 5 in ) enhance receptor binding via hydrogen bonding.

- Halogenation (e.g., -Br or -Cl in ) increases metabolic stability but may reduce solubility.